molecular formula C12H8N4O2 B15096213 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-phenyl- CAS No. 1211430-37-3

1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-phenyl-

Cat. No.: B15096213
CAS No.: 1211430-37-3
M. Wt: 240.22 g/mol
InChI Key: LFAUJDBEMDUZAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its diverse biological activities and potential therapeutic applications. The structure of 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-phenyl- consists of a triazole ring fused to a pyrimidine ring, with a carboxylic acid group at the 3-position and a phenyl group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-phenyl- can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . Another method involves the use of a tropine-based dicationic molten salt as an active catalyst, which facilitates the reaction under solvent-free conditions or in ethanol as a green solvent .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave irradiation and dicationic molten salts can be optimized for large-scale production, ensuring high yields and environmentally friendly processes. The catalyst can be easily recovered and reused, making the process cost-effective and sustainable .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and solvents like ethanol or water to ensure high yields and minimal by-products .

Major Products

The major products formed from these reactions include various derivatives of 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-phenyl-, which can be further evaluated for their biological activities. These derivatives may exhibit enhanced pharmacological properties, making them valuable for drug development .

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-phenyl- involves its interaction with specific molecular targets. For instance, it acts as an inhibitor for enzymes like c-Met and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, blocking their activity and thereby inhibiting the growth of cancer cells. Additionally, it may interact with other molecular pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-phenyl- can be compared with other similar compounds, such as:

The uniqueness of 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic acid, 7-phenyl- lies in its specific structure, which allows for diverse modifications and the potential to target multiple biological pathways, making it a valuable compound for drug development and other scientific research applications.

Properties

CAS No.

1211430-37-3

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C12H8N4O2/c17-11(18)10-14-15-12-13-9(6-7-16(10)12)8-4-2-1-3-5-8/h1-7H,(H,17,18)

InChI Key

LFAUJDBEMDUZAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NN=C(N3C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.